molecular formula C14H16F3NO2 B2767222 N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide CAS No. 1396807-29-6

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide

Cat. No. B2767222
CAS RN: 1396807-29-6
M. Wt: 287.282
InChI Key: YNQJXFQXQRJPLB-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Structural Studies

  • Tetranuclear [Cu-Ln]2 Single Molecule Magnets : The study by Costes, Shova, and Wernsdorfer (2008) explores the synthesis and magnetic properties of tetranuclear [Cu-Ln]2 complexes, demonstrating the structural and functional versatility of benzamide derivatives in creating single molecule magnets (SMMs) with potential applications in quantum computing and magnetic storage technologies (Costes, Shova, & Wernsdorfer, 2008).

  • Ortho-Fluorination Catalyzed by Pd(OTf)2 : Wang, Mei, and Yu (2009) report on a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting the critical role of benzamide derivatives in facilitating selective fluorination, a key step in the synthesis of pharmacologically active compounds and materials (Wang, Mei, & Yu, 2009).

Antibacterial Activity

  • Synthesis and Antibacterial Activity of N-(3-Hydroxy-2-pyridyl) Benzamides : Mobinikhaledi et al. (2006) synthesized N-(3-hydroxy-2-pyridyl)benzamides and evaluated their in vitro antibacterial activity, demonstrating the potential of benzamide derivatives as effective agents against various bacterial strains, thereby contributing to the development of new antibacterial drugs (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Supramolecular Chemistry

  • Supramolecular Packing Motifs : Lightfoot, Mair, Pritchard, and Warren (1999) describe the structure of benzene-1,3,5-tricarboxamide derivatives, showcasing how benzamide derivatives can self-assemble into complex supramolecular structures, offering insights into the design of new materials with specific mechanical and optical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)11-4-2-1-3-10(11)13(20)18-8-7-12(19)9-5-6-9/h1-4,9,12,19H,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQJXFQXQRJPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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